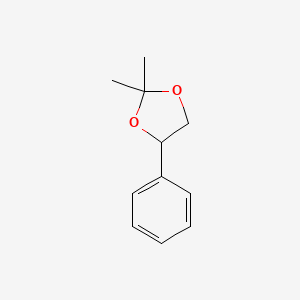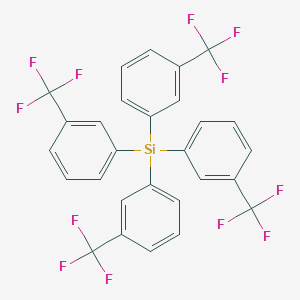
Tetrakis(3-(trifluoromethyl)phenyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis(3-(trifluoromethyl)phenyl)silane is a chemical compound with the molecular formula C28H16F12Si. It is characterized by the presence of four 3-(trifluoromethyl)phenyl groups attached to a central silicon atom. This compound is notable for its unique structural properties and its applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(3-(trifluoromethyl)phenyl)silane typically involves the reaction of silicon tetrachloride with 3-(trifluoromethyl)phenylmagnesium bromide. This reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually refluxed in an appropriate solvent, such as tetrahydrofuran (THF), for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrakis(3-(trifluoromethyl)phenyl)silane can undergo various types of chemical reactions, including:
Substitution Reactions: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction Reactions: The compound can be reduced to form different silicon-containing species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens, organometallic reagents, and nucleophiles. Conditions typically involve the use of solvents like dichloromethane or THF and may require catalysts such as palladium or copper.
Oxidation Reactions: Reagents such as hydrogen peroxide or peracids are used, often in the presence of a catalyst.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl silanes.
Oxidation Reactions: Products include silanols and siloxanes.
Reduction Reactions: Products include reduced silicon species.
Applications De Recherche Scientifique
Tetrakis(3-(trifluoromethyl)phenyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: It is used in the production of specialty materials, such as high-performance polymers and coatings.
Mécanisme D'action
The mechanism by which Tetrakis(3-(trifluoromethyl)phenyl)silane exerts its effects depends on the specific application. In chemical reactions, the silicon atom acts as a central hub for various transformations, facilitating the formation of new bonds and the introduction of functional groups. The trifluoromethyl groups enhance the compound’s stability and reactivity by providing electron-withdrawing effects, which can influence the overall reaction pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetrakis(4-(trifluoromethyl)phenyl)silane
- Tetrakis(3-fluorophenyl)silane
- Tetrakis(pentafluorophenyl)silane
Uniqueness
Tetrakis(3-(trifluoromethyl)phenyl)silane is unique due to the specific positioning of the trifluoromethyl groups on the phenyl rings. This positioning can influence the compound’s reactivity and stability compared to other similar compounds. Additionally, the presence of multiple trifluoromethyl groups enhances its electron-withdrawing properties, making it a valuable reagent in various chemical transformations.
Propriétés
Numéro CAS |
595-88-0 |
|---|---|
Formule moléculaire |
C28H16F12Si |
Poids moléculaire |
608.5 g/mol |
Nom IUPAC |
tetrakis[3-(trifluoromethyl)phenyl]silane |
InChI |
InChI=1S/C28H16F12Si/c29-25(30,31)17-5-1-9-21(13-17)41(22-10-2-6-18(14-22)26(32,33)34,23-11-3-7-19(15-23)27(35,36)37)24-12-4-8-20(16-24)28(38,39)40/h1-16H |
Clé InChI |
LNGWRWMKIUGPND-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[Si](C2=CC=CC(=C2)C(F)(F)F)(C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(2-Methoxyethyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11947700.png)


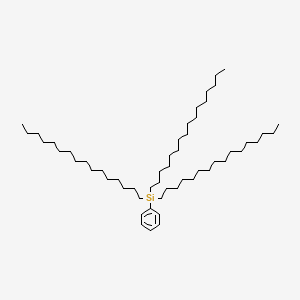
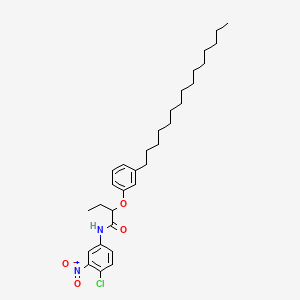
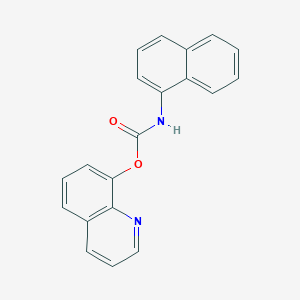
![N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}butanamide](/img/structure/B11947719.png)
![3-Nitroso-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B11947733.png)
